REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1-liter separable flask were put
|
Type
|
ADDITION
|
Details
|
air was introduced into the liquid through a glass tube
|
Type
|
CUSTOM
|
Details
|
to be 70° C
|
Type
|
CUSTOM
|
Details
|
to be between 70 and 80° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1-liter separable flask were put
|
Type
|
ADDITION
|
Details
|
air was introduced into the liquid through a glass tube
|
Type
|
CUSTOM
|
Details
|
to be 70° C
|
Type
|
CUSTOM
|
Details
|
to be between 70 and 80° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1-liter separable flask were put
|
Type
|
ADDITION
|
Details
|
air was introduced into the liquid through a glass tube
|
Type
|
CUSTOM
|
Details
|
to be 70° C
|
Type
|
CUSTOM
|
Details
|
to be between 70 and 80° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |